molecular formula C12H8BrNO3S2 B6075768 4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate

4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate

Cat. No. B6075768
M. Wt: 358.2 g/mol
InChI Key: IOYBMTJIOCXKLR-YHYXMXQVSA-N
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Description

4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting enzymes involved in cell division, promoting apoptosis, and modulating the immune response.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate can induce cell death in cancer cells and inhibit the growth of various microorganisms. It has also been found to reduce inflammation and oxidative stress in animal models. However, the compound may have potential toxic effects on normal cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate in lab experiments is its broad-spectrum antimicrobial and antifungal activities. It is also relatively easy to synthesize and has been shown to have low toxicity in some studies. However, its potential toxic effects on normal cells and tissues may limit its use in certain experiments.

Future Directions

Future research on 4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate could focus on further elucidating its mechanism of action and exploring its potential as a treatment for various diseases. Studies could also investigate the compound's toxicity and potential side effects in greater detail. In addition, efforts could be made to optimize the synthesis method and develop new derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate has been reported in several studies. One of the most common methods involves the reaction of 4-bromo-2-nitrophenyl acetate with thiosemicarbazide in the presence of sodium methoxide. The resulting compound is then treated with acetic anhydride to yield 4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate.

Scientific Research Applications

4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate has been studied for its potential pharmacological properties. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. In addition, it has shown promise as an anti-inflammatory agent and a potential treatment for Alzheimer's disease.

properties

IUPAC Name

[4-bromo-2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3S2/c1-6(15)17-9-3-2-8(13)4-7(9)5-10-11(16)14-12(18)19-10/h2-5H,1H3,(H,14,16,18)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYBMTJIOCXKLR-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-bromo-2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate

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